molecular formula C9H7BrO4 B2840226 3-Bromo-5-formyl-2-methoxybenzoic acid CAS No. 2248321-68-6

3-Bromo-5-formyl-2-methoxybenzoic acid

Cat. No.: B2840226
CAS No.: 2248321-68-6
M. Wt: 259.055
InChI Key: FRTOWTTWEYSHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-formyl-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C9H7BrO4 and its molecular weight is 259.055. The purity is usually 95%.
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Scientific Research Applications

Derivatives from Marine Red Alga

A study conducted by Zhao et al. (2004) explored various bromophenol derivatives isolated from the red alga Rhodomela confervoides, including 3-bromo-5-hydroxy-4-methoxybenzoic acid. These compounds were analyzed for their potential activity against human cancer cell lines and microorganisms, although they were found to be inactive in these tests. This study highlights the potential of natural sources like marine algae in producing derivatives of 3-bromo-5-formyl-2-methoxybenzoic acid for research in cancer and microbiology (Zhao et al., 2004).

Synthesis for Carcinogenic Metabolites Research

Kumar (1997) developed a new strategy involving palladium-catalyzed cross-coupling reactions for synthesizing phenolic compounds like 3-hydroxybenzo[c]phenanthrene, using derivatives related to this compound. This method is significant for preparing carcinogenic fjord-region diol epoxide metabolites, aiding in understanding the molecular mechanisms of carcinogenesis (Kumar, 1997).

Photodynamic Therapy in Cancer Treatment

Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with derivatives including those related to this compound. This compound exhibited high singlet oxygen quantum yield, crucial for Type II photodynamic therapy, a method used in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Applications

Popiołek and Biernasiuk (2016) synthesized hydrazide-hydrazones of 3-methoxybenzoic acid, demonstrating high bacteriostatic and bactericidal activity against Bacillus spp., indicating the potential of this compound derivatives in antibacterial research (Popiołek & Biernasiuk, 2016).

Synthesis of Benzodipyran Derivatives

Hishmat et al. (1986) explored the bromination of 6-formyl-7-hydroxy-5-methoxy-2-methylchromone to produce derivatives, including those related to this compound, for synthesizing benzodipyran derivatives. This research contributes to the field of organic chemistry and synthesis of complex molecules (Hishmat, Khalil, El-Naem, & Abd Elrahman, 1986).

Properties

IUPAC Name

3-bromo-5-formyl-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-14-8-6(9(12)13)2-5(4-11)3-7(8)10/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTOWTTWEYSHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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